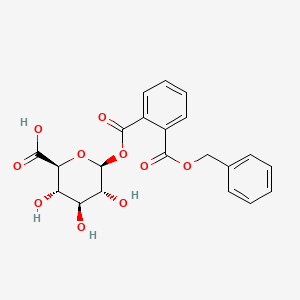
Monobenzyl Phthalate beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate): is a complex organic compound that belongs to the class of glucuronic acid derivatives These compounds are characterized by the presence of a glucuronic acid moiety, which is a glucose molecule with the C6 carbon oxidized to a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) typically involves multiple steps, starting with the preparation of the glucuronic acid derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of glucuronic acid are protected using suitable protecting groups to prevent unwanted reactions.
Activation of Carboxylic Acid: The carboxylic acid group is activated, often using reagents like carbodiimides, to facilitate the coupling with the benzyloxycarbonyl benzoate.
Coupling Reaction: The activated glucuronic acid derivative is then coupled with 2-((benzyloxy)carbonyl)benzoate under controlled conditions to form the desired product.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential, particularly in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glucuronidation, a process that enhances the solubility and excretion of various substances. This interaction is crucial for its role in drug metabolism and detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
beta-D-Glucopyranuronic acid: A simpler derivative without the benzyloxycarbonyl benzoate group.
alpha-D-Glucopyranuronic acid: An isomer with a different configuration at the anomeric carbon.
Glucuronic acid derivatives: Various derivatives with different substituents on the glucuronic acid moiety.
Uniqueness
beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate) is unique due to the presence of the benzyloxycarbonyl benzoate group, which imparts distinct chemical properties and potential applications. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized research and industrial applications.
This detailed overview provides a comprehensive understanding of beta-D-Glucopyranuronic acid 1-(2-((benzyloxy)carbonyl)benzoate), covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C21H20O10 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1 |
Clé InChI |
XRYVIGQHAGBRFV-QYRAFCHESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















